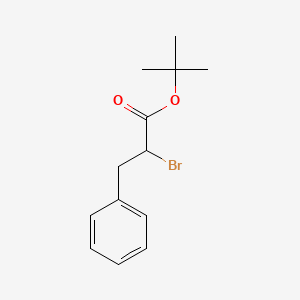

tert-Butyl 2-bromo-3-phenylpropionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 2-bromo-3-phenylpropionate is a useful research compound. Its molecular formula is C13H17BrO2 and its molecular weight is 285.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

1.1. Reaction Mechanisms

tert-Butyl 2-bromo-3-phenylpropionate is primarily used as an electrophilic reagent in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing various organic compounds. For instance, it can be converted into alcohols or amines through nucleophilic attack by suitable nucleophiles.

1.2. Synthesis of Pharmaceuticals

The compound serves as a precursor in the synthesis of pharmaceutical agents. For example, it can be utilized to create derivatives that exhibit anti-cancer properties by modifying the phenyl group or the ester functional group. A study demonstrated that derivatives of this compound could inhibit specific cancer cell lines, showcasing its potential in drug development .

Medicinal Chemistry

2.1. Anticancer Activity

Research indicates that this compound and its derivatives possess significant anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Case Study:

A notable case study involved the synthesis of a series of brominated esters derived from this compound, which were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer types .

Material Science

3.1. Polymerization Initiators

In material science, this compound is employed as an initiator for radical polymerization processes. Its ability to generate radicals upon thermal decomposition makes it suitable for synthesizing polymers with specific properties tailored for applications in coatings, adhesives, and composites.

Data Table: Applications in Polymerization

| Application | Description | Benefits |

|---|---|---|

| Coatings | Used as an initiator for polymer coatings | Enhanced durability and adhesion |

| Adhesives | Serves in the formulation of adhesives | Improved bond strength |

| Composites | Utilized in composite material synthesis | Lightweight and strong materials |

Agricultural Chemistry

4.1. Pesticide Development

This compound has been explored for its potential use in developing new pesticides. Its structural features allow for modifications that enhance bioactivity against pests while minimizing environmental impact.

Case Study:

A study focused on modifying the compound to create new insecticides that target specific pest species without affecting beneficial insects. The modified compounds showed promising results in field trials, indicating their potential as effective agricultural chemicals .

特性

分子式 |

C13H17BrO2 |

|---|---|

分子量 |

285.18 g/mol |

IUPAC名 |

tert-butyl 2-bromo-3-phenylpropanoate |

InChI |

InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |

InChIキー |

GDAQVQPJSOCIJI-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)Br |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。